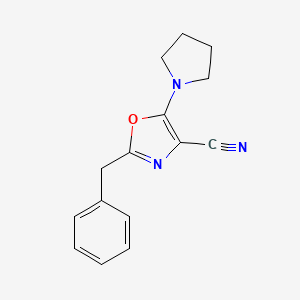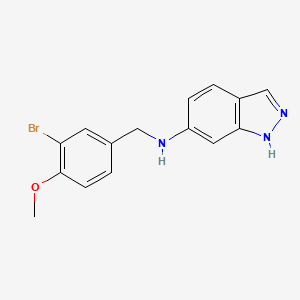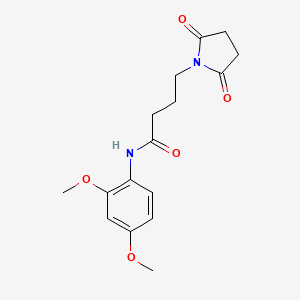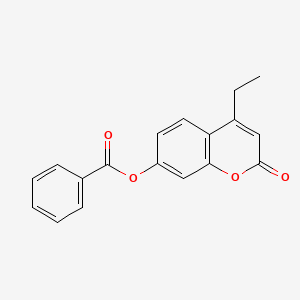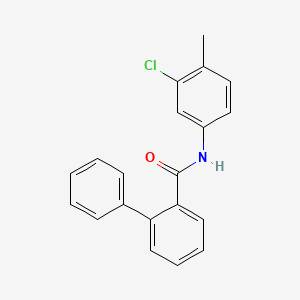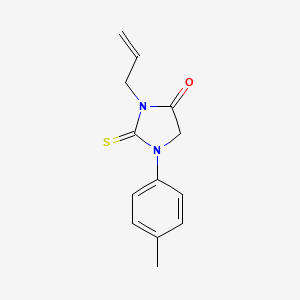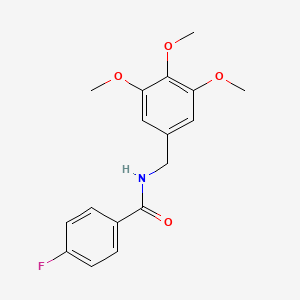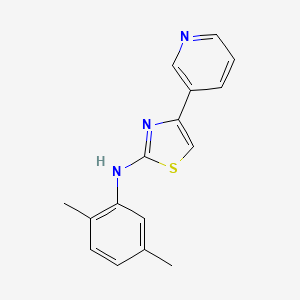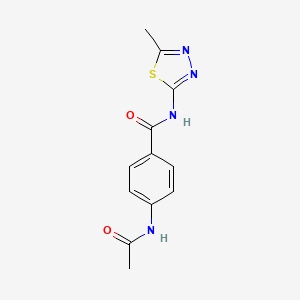![molecular formula C15H14F2N2OS B5773645 N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea, also known as DBT, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. DBT belongs to the class of thiourea derivatives, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been reported to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system by enhancing the production of cytokines, which are involved in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, this compound has been extensively studied, which provides a wealth of information on its biological activities and mechanisms of action. However, this compound also has some limitations for lab experiments. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, this compound has been reported to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for research on N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea. One area of interest is the development of this compound derivatives with improved efficacy and selectivity. Another area of interest is the elucidation of the mechanism of action of this compound, which can provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which is essential for its development as a therapeutic agent.
Méthodes De Synthèse
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea can be synthesized by reacting benzyl isothiocyanate with 2-(difluoromethoxy)aniline in the presence of a base such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a melting point of 144-145°C. The purity of this compound can be confirmed by analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and antifungal activities. This compound has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Additionally, this compound has been reported to exhibit antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
1-benzyl-3-[2-(difluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c16-14(17)20-13-9-5-4-8-12(13)19-15(21)18-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFIAGZNKYWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
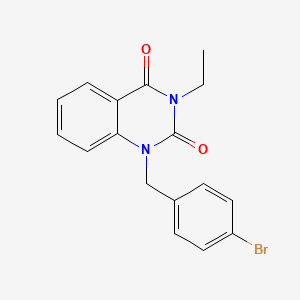
![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
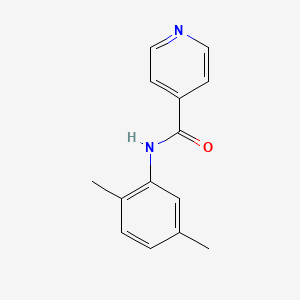
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)
![N-[4-(dimethylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5773579.png)
